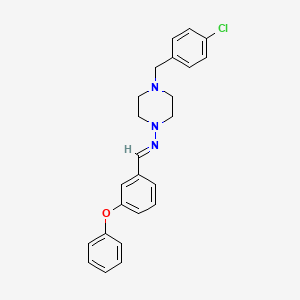

N-benzyl-N'-2-naphthyl-N-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Novel thioureas with structural similarities to N-benzyl-N'-2-naphthyl-N-phenylurea have been synthesized and characterized, highlighting methods that could be relevant for synthesizing related compounds (Saeed et al., 2015).

- Synthesis processes involving N-cinnamoyl-1-naphthylamines and N-benzyl analogues demonstrate complex cyclization reactions, potentially applicable to the synthesis of similar naphthyl-containing ureas (King et al., 2013).

Molecular Structure Analysis

- The crystal and molecular structures of certain naphthoyl-thioureas, similar in structure to N-benzyl-N'-2-naphthyl-N-phenylurea, have been determined, revealing planar acylthiourea groups and hydrogen bonding patterns (Saeed et al., 2015).

Chemical Reactions and Properties

- Investigations into the reactions of N-cinnamoyl-1-naphthylamines provide insights into the types of chemical reactions that similar compounds might undergo, such as cyclization and cascade reactions (King et al., 2013).

- Studies on the benzyl- and naphthylpalladium(IV) complexes offer a perspective on the chemical behavior of benzyl and naphthyl groups in complex chemical environments (Byers et al., 1990).

Physical Properties Analysis

- The thermal behavior and vibrational properties of naphthoyl-thioureas were studied, providing insights into the physical properties of similar naphthyl-containing ureas (Saeed et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of 2-Phenylnaphthalenes : A protocol for synthesizing 2-phenylnaphthalene demonstrates the role of the benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen, leading to the selective formation of a naphthalene scaffold through dimerization of reactants (Wang et al., 2011).

- Carbonylation of Benzyl Alcohol Analogs : Research on the carbonylation of benzyl alcohol, benzyl formate, dibenzyl ether, and benzyl phenylacetate catalyzed by palladium complexes shows a method to prepare phenylacetic acid and other arylmethanol analogs in aqueous systems, demonstrating the compound's versatility in organic synthesis (Lin & Yamamoto, 1998).

Biological Activity

- Antioxidant Properties and Biological Activity : A study on the antioxidant properties and biological activity of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654, including 2-benzyl-1-naphthol (a related compound), highlights significant antioxidative properties and inhibitory effects on peroxidation, demonstrating the compound's potential in medicinal chemistry (Engman et al., 1995).

Environmental Impact

- Allelochemical Stress in Aquatic Life : The effects of N-phenyl-2-naphthylamine (a structurally similar compound) on aquatic unicellular algae Chlorella vulgaris have been studied, showing oxidative damage and inhibition of photosynthesis under allelochemical stress, indicating the environmental impact of such compounds (Qian et al., 2009).

properties

IUPAC Name |

1-benzyl-3-naphthalen-2-yl-1-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c27-24(25-22-16-15-20-11-7-8-12-21(20)17-22)26(23-13-5-2-6-14-23)18-19-9-3-1-4-10-19/h1-17H,18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQDXWHNAIRWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-naphthalen-2-yl-1-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)